7-Oxoandrostane-3,17-diyl diacetate
Description
7-Oxoandrostane-3,17-diyl diacetate is a steroidal derivative characterized by a diacetate substitution at positions 3 and 17 of the androstane backbone, along with a ketone group at position 7. For instance, diacylated derivatives of steroidal compounds have demonstrated significant growth inhibitory effects on cancer cell lines, highlighting the importance of acetylation patterns in modulating bioactivity .
Properties
CAS No. |
13209-61-5 |
|---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(17-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)27-16-7-9-22(3)15(11-16)12-19(26)21-17-5-6-20(28-14(2)25)23(17,4)10-8-18(21)22/h15-18,20-21H,5-12H2,1-4H3 |
InChI Key |
ICLVBZVECAGRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxoandrostane-3,17-diyl diacetate typically involves the acetylation of 7-oxoandrostane-3,17-diol. The reaction is carried out under anhydrous conditions using acetic anhydride as the acetylating agent and pyridine as the catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the acetylation process .
Chemical Reactions Analysis
Types of Reactions: 7-Oxoandrostane-3,17-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-oxoandrostane-3,17-dione.
Reduction: Reduction reactions can convert the ketone group at the 7th position to a hydroxyl group, forming 7-hydroxyandrostane-3,17-diyl diacetate.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed:
Oxidation: 7-Oxoandrostane-3,17-dione.
Reduction: 7-Hydroxyandrostane-3,17-diyl diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxoandrostane-3,17-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its role in steroid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in hormone replacement therapy.
Mechanism of Action
The mechanism of action of 7-Oxoandrostane-3,17-diyl diacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to steroid receptors, including androgen and estrogen receptors, modulating their activity.
Pathways Involved: It influences various signaling pathways related to steroid hormone action, including the regulation of gene expression and protein synthesis.
Comparison with Similar Compounds
(a) 7-Oxoandrostane-3,17-diyl Diacetate vs. (17α)-19-Norpregna-3,5-dien-20-yne-3,17-diyl Diacetate
- Structural Features: The 19-norpregna derivative (C₂₄H₃₀O₄, MW 382.5) lacks the C19 methyl group present in androstane derivatives, introducing a 3,5-diene and a 20-yne group. This confers rigidity and altered steric interactions . this compound (inferred formula: ~C₂₃H₃₂O₅, MW ~398.5) retains the androstane backbone with a 7-oxo group, enhancing polarity.
- Applications: The 19-norpregna analog is a synthetic progestin (norethindrone diacetate) used in hormonal contraceptives , whereas 7-oxoandrostane derivatives are explored for anticancer applications due to diacylation-enhanced bioactivity .
(b) This compound vs. (17β)-6-Oxoestra-1,3,5(10)-triene-3,17-diyl Diacetate
- Structural Features: The 6-oxoestra compound (C₂₄H₃₀O₅, MW 398.5) features an aromatic A-ring (1,3,5(10)-triene) and a 6-ketone, increasing planar rigidity and oxidative stability .
- Biological Relevance :
(c) This compound vs. Methandriol Diacetate
- Structural Features: Methandriol diacetate (C₂₄H₃₆O₄, MW 388.5) incorporates a 17-methyl group and a Δ⁵ double bond, increasing hydrophobicity and anabolic activity .
- Applications :
Data Table: Comparative Analysis of Diacetate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
